6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6ClFO . It is a derivative of 1H-Inden-1-one, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene .
Synthesis Analysis
The synthesis of indanone derivatives, such as 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, involves various methods. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives . Other methods include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .Scientific Research Applications
Pharmacological Profile
- G Protein-Coupled Receptor 119 Agonist : 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one has been identified as a potent drug-like G protein-coupled receptor 119 (GPR119) agonist. This compound is valuable for exploring the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).
Synthesis and Chemical Properties
- Synthesis of Antibacterial Agents : The compound is involved in the synthesis of various antibacterial agents, particularly 1,4-dihydro-4-oxopyridinecarboxylic acids, which have shown significant in vitro antibacterial activity (Matsumoto et al., 1984).
- Intermediate for Anticancer Drugs : It serves as an important intermediate in the synthesis of biologically active anticancer drugs, demonstrating its versatility in drug development (Jianqing Zhang et al., 2019).
- Preparation and Reactivity of Diazaboroles : Its derivatives, such as differently substituted diazaboroles, have been prepared and studied for their reactivity, contributing to the understanding of boron chemistry (Weber et al., 1998).
Biological and Medicinal Research
- Non-linear Optical Applications : The compound has potential applications in non-linear optics. Its hyper-conjugative interactions and charge delocalization have been analyzed, providing insights into its stability and reactivity (Murthy et al., 2017).
- Organic Solar Cells : It has been used in the synthesis of organic solar cells. The fluorinated derivatives of this compound have shown promising opto-electronic properties, contributing to advancements in renewable energy technologies (Yousaf et al., 2021).
Chemical Structure and Analysis
- Crystal Structure Analysis : The compound's crystal structure has been analyzed, contributing to the understanding of molecular conformation and its influence on chemical reactivity (Naveen et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Indanone derivatives, to which this compound belongs, have been associated with various biological activities
Mode of Action
Indanone derivatives have been known to interact with their targets through various mechanisms . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indanone derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
According to the search results, the compound has high gastrointestinal absorption and is BBB permeant . Its log Kp (skin permeation) is -5.73 cm/s, indicating its ability to permeate the skin . The compound has a consensus Log Po/w of 2.78, indicating its lipophilicity . These properties suggest that the compound has good bioavailability.
Result of Action
Indanone derivatives have been associated with various biological activities , suggesting that this compound may have similar effects
properties
IUPAC Name |
6-chloro-4-fluoro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRRTZQZQGXYPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256756 |
Source
|
Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |
CAS RN |
174603-49-7 |
Source
|
Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174603-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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